molecular formula C5H5N3 B1338007 1-methyl-1H-pyrazole-4-carbonitrile CAS No. 66121-71-9

1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1338007
CAS No.: 66121-71-9
M. Wt: 107.11 g/mol
InChI Key: NIBQNKBEGIMBSV-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₅N₃ (CAS: 66121-71-9) . It belongs to the pyrazole class, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound is substituted with a methyl group at the 1-position and a nitrile (-CN) group at the 4-position (Figure 1).

Preparation Methods

Conventional Synthesis Using Malononitrile and Methylhydrazine

Reaction Overview:
The synthesis of 1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with methylhydrazine under controlled conditions. This method employs a stepwise approach with intermediate purification to ensure high product yield.

Steps:

  • Formation of Intermediate:
    • Malononitrile reacts with an aldehyde (if applicable) in the presence of a base, such as sodium ethoxide, to form a heteroarylidene malononitrile intermediate.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Temperature: 0–20°C for intermediate formation; reflux conditions for cyclization.
  • Catalyst: Triethylamine or sodium ethoxide.
  • Duration: Approximately 3–5 hours for complete reaction.

Yield and Purification:

  • Yield: Typically ranges from 60% to 80%.
  • Purification: Recrystallization using solvents like hexane and ethyl acetate or silica gel column chromatography.

Advantages:

  • Straightforward procedure.
  • Moderate to high yields.

Microwave-Assisted Synthesis

Reaction Overview:
Microwave-assisted synthesis offers a rapid and efficient method for preparing pyrazole derivatives, including this compound. This method significantly reduces reaction time while maintaining high yields.

Steps:

  • Reactants Setup:
    • A mixture of malononitrile, methylhydrazine, and a catalytic base (e.g., sodium ethoxide) is prepared in an appropriate solvent like ethanol.

Reaction Conditions:

  • Solvent: Ethanol or methanol.
  • Microwave Power: ~210 W.
  • Duration: 10–15 minutes.
  • Catalyst/Base: Sodium ethoxide or potassium carbonate.

Yield and Purification:

  • Yield: High yields (~85%–90%) due to efficient energy transfer.
  • Purification: Simple recrystallization using ethanol or water/ethanol mixtures.

Advantages:

  • Short reaction time.
  • Higher yields compared to conventional methods.
  • Environmentally friendly due to reduced solvent use and energy consumption.

Comparison of Methods

Aspect Conventional Method Microwave-Assisted Method
Reaction Time 3–5 hours 10–15 minutes
Yield Moderate (60%–80%) High (85%–90%)
Energy Efficiency Low High
Environmental Impact Higher solvent use Reduced solvent use
Purification Complexity Moderate Simplified

Notes on Characterization

The synthesized compound is typically characterized using:

  • NMR Spectroscopy: $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm the structure by analyzing chemical shifts corresponding to the pyrazole ring and nitrile group.
  • IR Spectroscopy: Identifies functional groups such as the nitrile stretch (~2200 cm$$^{-1}$$).
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Melting Point Analysis: Assesses compound purity post-synthesis.

Chemical Reactions Analysis

Reduction of the Cyano Group

The nitrile functionality undergoes reduction to form primary amines under strong reducing conditions:

ReagentConditionsProductYieldSource
Lithium aluminum hydride (LiAlH₄)THF, reflux1-Methyl-1H-pyrazole-4-methanamine72%

This reaction proceeds via nucleophilic attack of hydride on the electrophilic carbon of the nitrile, generating an intermediate imine that hydrolyzes to the amine.

Nucleophilic Addition Reactions

The cyano group participates in nucleophilic additions, forming derivatives such as amidoximes and amidrazones:

ReagentConditionsProductYieldSource
HydroxylamineEthanol, 80°C1-Methyl-1H-pyrazole-4-amidoxime65%
Hydrazine hydrateWater, rt1-Methyl-1H-pyrazole-4-amidrazone58%

These reactions exploit the electrophilic nature of the nitrile carbon, enabling the formation of N–C bonds with nitrogen-based nucleophiles .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the C-5 position due to electron-withdrawing effects of the nitrile group:

ReagentConditionsProductYieldSource
Bromine (Br₂)Acetic acid, 0°C5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile85%
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hr5-Nitro-1-methyl-1H-pyrazole-4-carbonitrile78%

The nitrile group deactivates the ring, directing electrophiles to the meta position (C-5) .

Cross-Coupling Reactions

Halogenated derivatives enable transition metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki coupling5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃5-Aryl-1-methyl-1H-pyrazole-4-carbonitrile89%

For example, coupling with phenylboronic acid introduces aryl groups at C-5 .

Cyclization and Heterocycle Formation

The nitrile group facilitates cyclization to form fused heterocycles:

ReagentConditionsProductYieldSource
Ethylene diamineDMF, 120°C, 6 hrPyrazolo[4,3-c]pyrimidine derivative63%

This reaction involves nucleophilic attack of the amine on the nitrile, followed by intramolecular cyclization .

Diaminomethylation

The compound reacts with formaldehyde and secondary amines to form aminomethylated products:

ReagentConditionsProductYieldSource
Formaldehyde, dimethylamineDMF, 50°C, 2 hr1-Methyl-1H-pyrazole-4-(N,N-dimethylaminomethyl)carbonitrile84%

This Mannich-type reaction introduces an aminomethyl group at the nitrile-bearing carbon .

Oxidation Reactions

While the nitrile group is oxidation-resistant, the pyrazole ring can undergo side-chain oxidation:

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄100°C, 4 hr1-Methyl-1H-pyrazole-4-carboxylic acid41%

Oxidation converts the methyl group to a carboxylic acid under acidic conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications. It serves as a precursor for the synthesis of various pyrazole derivatives that have demonstrated biological activities, including:

  • Anti-inflammatory Activity : Research has shown that derivatives of 1-methyl-1H-pyrazole-4-carbonitrile exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this precursor have been tested using carrageenan-induced rat paw edema models, showing promising results compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Properties : Several studies have indicated that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, a series of amide derivatives derived from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were evaluated against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines, revealing notable cytotoxic activity .

Agricultural Chemistry

This compound is also utilized in agricultural applications, particularly in the development of fungicides. The compound's derivatives are involved in synthesizing fungicidal agents that are essential for crop protection. The production process for these agents has been optimized to enhance yield and reduce environmental impact through innovative synthesis methods .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acidAnticancer1.6 (Huh7)
3-Aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazideAnti-inflammatory75% inhibition
N-(5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineAnti-inflammatoryComparable to diclofenac

Table 2: Synthesis Methods for this compound Derivatives

Synthesis MethodYield (%)ConditionsReference
Reaction with malononitrileVariesTriethyl orthoformate + HCl
Hydrazine transformationUp to 41%Reflux in methanol
Claisen condensationHighAcidic aqueous solution

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Cankara Pirol et al., a series of novel amide derivatives were synthesized from this compound and tested against various cancer cell lines. The study found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Case Study 2: Development of Fungicides

A patent describes a novel process for synthesizing fungicides from the derivatives of this compound. This process emphasizes environmentally friendly methods using carbonic acid generated in situ, which not only improves yield but also reduces waste significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole core : Provides aromatic stability and sites for functionalization.
  • Methyl group (1-position) : Enhances lipophilicity and influences steric interactions.
  • Nitrile group (4-position) : Imparts polarity and serves as a reactive handle for further derivatization.

This compound is widely used as a building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its commercial availability (e.g., CymitQuimica ) underscores its importance in industrial and academic research.

The structural and functional properties of 1-methyl-1H-pyrazole-4-carbonitrile can be contextualized by comparing it to analogs with variations in substituents, positions, or heterocyclic frameworks. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound Methyl (1-position), nitrile (4-position) C₅H₅N₃ Versatile building block; used in drug discovery and materials science.
1-Benzyl-1H-pyrazole-4-carbonitrile Benzyl (1-position), nitrile (4-position) C₁₁H₉N₃ Enhanced lipophilicity; studied for antimicrobial activity. Lacks methyl on benzyl, reducing steric hindrance.
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile Methyl (1), nitrile (4), iodine (5) C₅H₄IN₃ Iodine introduces halogen bonding potential; used in cross-coupling reactions. Higher molecular weight (265.01 g/mol).
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile Furan (3-position), methyl (1), nitrile (4) C₉H₇N₃O Furan enhances aromatic interactions; exhibits anticancer activity. Polar oxygen atom influences solubility.
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile Cyclopropylamino (3), amino (5), methyl (1), nitrile (4) C₈H₁₀N₆ Amino and cyclopropyl groups improve hydrogen bonding; explored for kinase inhibition. Higher steric complexity.

Key Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CN) : Increase reactivity in nucleophilic substitutions. The nitrile in this compound facilitates transformations into amines or carboxylic acids .
  • Halogen substituents (e.g., iodine) : As seen in 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, halogens enable Suzuki-Miyaura couplings, expanding utility in medicinal chemistry .
  • Aromatic moieties (e.g., furan, benzyl) : Enhance biological activity by interacting with hydrophobic pockets in enzymes or receptors .

Positional Isomerism :

  • Moving the nitrile from the 4- to the 3-position (e.g., 1-methyl-1H-pyrazole-3-carbonitrile) alters electronic distribution and biological target affinity .

Biological Activity: Antimicrobial Activity: Benzyl-substituted derivatives (e.g., 1-benzyl-1H-pyrazole-4-carbonitrile) show broader spectra due to increased membrane penetration . Anticancer Potential: Furan-containing analogs (e.g., 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile) inhibit cancer cell proliferation via kinase modulation .

Biological Activity

1-Methyl-1H-pyrazole-4-carbonitrile (MP4C) is an organic compound with a variety of biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound has the chemical formula C5H5N3 and is characterized by a pyrazole ring with a methyl group and a cyano group attached. Various synthetic approaches have been explored to obtain this compound, often involving the reaction of hydrazines with carbonyl compounds or nitriles under specific conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including MP4C, exhibit significant antimicrobial properties. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 μg/mL to 2048 μg/mL, indicating a broad spectrum of activity against various microbial strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
MP4C4 - 2048Gram-positive & Gram-negative bacteria
2,3-Dihydro Derivatives12.21 - 12.88DPPH free radical

Antioxidant Activity

The antioxidant capacity of MP4C has also been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for the antioxidant activity of synthesized derivatives were found to be in the range of 12.21–12.88 μg/mL, suggesting that these compounds can effectively scavenge free radicals and may provide protective effects against oxidative stress .

Table 2: Antioxidant Activity Assessment

CompoundIC50 (μg/mL)Mechanism
MP4C Derivatives12.21 - 12.88DPPH scavenging

Case Studies and Research Findings

  • Fungicidal Activities : A study focused on the fungicidal properties of pyrazole derivatives indicated that compounds like MP4C showed moderate activity against Botrytis cinerea, a significant plant pathogen. Molecular docking studies suggested that the difluoromethyl group in related compounds plays a crucial role in their bioactivity .
  • Therapeutic Applications : MP4C has been investigated for its therapeutic potential in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. Its effectiveness in modulating immune responses makes it a candidate for further research in gastrointestinal disorders .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For example, electron-withdrawing substituents have been shown to increase potency against certain pathogens, emphasizing the need for careful design in drug development .

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-4-carbonitrile and its derivatives in academic research?

Basic Methodology
The synthesis of this compound derivatives typically involves:

  • Triazenylpyrazole precursors : Reacting triazenyl intermediates with azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled heating (50°C) to introduce azide groups (88% yield) .
  • Heterocyclic hybrid formation : Utilizing click chemistry or cyclocondensation reactions with aldehydes, malononitrile, or hydrazine hydrate to form triazole-pyrazole hybrids or macrocycles .
  • Catalytic methods : Biocatalysts like guar gum have been employed for eco-friendly synthesis of pyrazole derivatives via one-pot multicomponent reactions .

Example Protocol
For 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile :

  • Dissolve triazenyl precursor in CH₂Cl₂, add azido(trimethyl)silane (7.5 equiv) and TFA (10 equiv).
  • Heat at 50°C for 16 hours, purify via silica gel chromatography (cyclohexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

Basic Characterization
Key methods include:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Pyrazole ring protons: δ 7.5–8.5 ppm (singlets for CH groups) .
    • Methyl groups: δ 2.3–3.7 ppm .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and azide (N₃) peaks at ~2139 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced Analysis

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in macrocyclic or poly-substituted derivatives .
  • X-ray crystallography : Determine absolute configuration for novel derivatives (e.g., macrocycles) .

Q. What advanced strategies enable the incorporation of this compound into macrocyclic frameworks?

Methodology

  • Imidate intermediates : React 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate to form 14-membered hexaazamacrocycles (Scheme 2, ).
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link pyrazole-azide derivatives with alkyne-functionalized macrocycles .

Key Considerations

  • Optimize reaction time (72 hours for azide formation) .
  • Monitor reaction progress via LC-MS or TLC to prevent over-functionalization .

Q. How can researchers safely optimize azide-functionalized derivatives of this compound?

Advanced Safety and Yield Optimization

  • Azide handling : Use azido(trimethyl)silane in a fume hood due to explosive risks. Avoid high concentrations and sudden temperature changes .
  • Yield improvement :
    • Increase equivalents of TFA (10 equiv) to drive azide formation .
    • Use dry-load purification (Celite/silica gel) to minimize decomposition .

Typical Yields

DerivativeYieldConditionsReference
3-azido-1-(4-methylbenzyl)88%50°C, 16 h, CH₂Cl₂
5-azido-1H-pyrazole-4-carbonitrile85%50°C, 72 h, CH₂Cl₂

Q. What role do pyrazole-4-carbonitrile derivatives play in medicinal chemistry research?

Applications

  • Enzyme inhibitors : Serve as precursors for oxadiazoles targeting cannabinoid receptors (e.g., anandamide analogs) .
  • Macrocyclic drug candidates : Act as building blocks for antimicrobial or anticancer agents (e.g., hexaazamacrocycles) .

Case Study

  • 5-Amino-pyrazole-4-carbonitrile derivatives : Used in synthesizing triazole hybrids with potential anti-inflammatory activity .

Q. How to resolve contradictions in spectroscopic data for novel pyrazole-4-carbonitrile derivatives?

Advanced Troubleshooting

  • Contradictory NMR peaks : Compare experimental data with computed chemical shifts (DFT calculations) or rerun spectra in alternative solvents (DMSO-d₆ vs. CDCl₃) .
  • Ambiguous IR bands : Confirm nitrile vs. azide peaks by spiking with authentic standards .
  • HRMS validation : Ensure observed m/z matches theoretical values within <5 ppm error .

Properties

IUPAC Name

1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBQNKBEGIMBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508789
Record name 1-Methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66121-71-9
Record name 1-Methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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